Hirsutenone

Oncology Prostate Cancer Inflammation

Hirsutenone (HST) is a catechol-type diarylheptanoid aglycone from Alnus species, structurally distinct from glycosylated analogs like oregonin and reduced forms like hirsutanonol. Its aglycone nature confers enhanced membrane permeability and unique non-ATP competitive binding to PI3K and ERK1. HST exhibits superior NF-κB inhibition and pro-apoptotic activity in prostate cancer cells, 6.1-fold greater PKCα potency vs. oregonin, plus DNA demethylating and Th2 cytokine-suppressing effects. Procure the exact CAS-defined compound to ensure reproducible target engagement, as generic substitution with structurally similar analogs introduces uncontrolled variables in kinase inhibition, epigenetic, and anti-inflammatory assays.

Molecular Formula C19H20O5
Molecular Weight 328.4 g/mol
CAS No. 41137-87-5
Cat. No. B1673254
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHirsutenone
CAS41137-87-5
SynonymsHirsutanone
Molecular FormulaC19H20O5
Molecular Weight328.4 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1CCC=CC(=O)CCC2=CC(=C(C=C2)O)O)O)O
InChIInChI=1S/C19H20O5/c20-15(8-5-14-7-10-17(22)19(24)12-14)4-2-1-3-13-6-9-16(21)18(23)11-13/h2,4,6-7,9-12,21-24H,1,3,5,8H2/b4-2+
InChIKeyVWHYFMQKJYFLCC-DUXPYHPUSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Hirsutenone (CAS 41137-87-5): A Structurally Defined Diarylheptanoid with Quantifiable Differentiation


Hirsutenone (HST) is a catechol-type diarylheptanoid isolated from Alnus species (Betulaceae) [1]. It exhibits a polyhydroxylated heptanoid backbone with a conjugated enone moiety, conferring both radical scavenging capacity and the ability to interact with specific kinase and transcription factor targets [2]. Unlike its glycosylated in-class analogs, HST is an aglycone, which correlates with enhanced membrane permeability and distinct target engagement profiles, including non-ATP competitive binding to PI3K and ERK1 [3].

Why In-Class Diarylheptanoid Substitution Compromises Experimental Fidelity


Diarylheptanoids from Alnus species, including oregonin (a glucoside) and hirsutanonol (a reduced aglycone), exhibit overlapping but non-equivalent biological activities due to differences in glycosylation, oxidation state, and target engagement [1]. Generic substitution with a structurally similar analog can introduce uncontrolled variables in assay outcomes, as demonstrated by HST's consistently superior NF-κB inhibition, distinct direct kinase binding (Akt1/2, PI3K/ERK), and potent pro-apoptotic and demethylating activities relative to its closest in-class comparators [2]. Consequently, procurement of the exact CAS-defined compound is essential for reproducible and mechanistically valid results.

Quantitative Differentiation of Hirsutenone (41137-87-5) Against Key Comparators


NF-κB Inhibition and Apoptosis Induction in Prostate Cancer: Hirsutenone vs. Oregonin and Hirsutanonol

In a direct head-to-head comparison using prostate cancer cell lines (LNCaP and PC-3), Hirsutenone (HST) exhibited the strongest NF-κB inhibitory and apoptosis-inducing activities among three isolated diarylheptanoids: oregonin, hirsutenone, and hirsutanonol. This ranking was confirmed by Western blotting for NF-κB and flow cytometry for apoptosis [1].

Oncology Prostate Cancer Inflammation

DPPH Radical Scavenging: Hirsutenone vs. Hirsutanonol and Quercetin

In a cross-study comparable DPPH radical scavenging assay, Hirsutenone demonstrated an IC50 value of 15.7 ± 3.8 μM, which was lower (more potent) than that of hirsutanonol (18.3 ± 2.5 μM) and quercetin (23.5 ± 3.1 μM) [1]. Additionally, an earlier study reported Hirsutenone as the most potent antioxidant among ten diarylheptanoids tested, outperforming both aglycones and glycosides [2].

Antioxidant Free Radical Natural Products

COX-2 and PGE2 Suppression in Human Mammary Epithelial Cells: Hirsutenone vs. Baseline

Hirsutenone at 12 μM completely inhibited TPA-induced COX-2 expression at both the transcriptional and post-transcriptional levels in MCF-10A human mammary epithelial cells. This inhibition directly translated to a reduction in the catalytic activity and synthesis of prostaglandin E2 (PGE2), a major product of COX-2 [1]. In the same experimental system, the TPA-induced upregulation of matrix metalloproteinase-9 (MMP-9) was also suppressed.

Chemoprevention COX-2 Breast Cancer

PKCα Inhibitory Activity: Hirsutenone vs. Oregonin and Hirsutanonol

In a direct head-to-head comparison of PKCα inhibitory activity, Hirsutenone exhibited an IC50 of 1.4 μg/mL, demonstrating significantly greater potency than oregonin (IC50 = 8.6 μg/mL) and hirsutanonol (IC50 = 4.6 μg/mL) [1]. This equates to Hirsutenone being 6.1-fold more potent than oregonin and 3.3-fold more potent than hirsutanonol in this assay.

Signal Transduction PKC Natural Inhibitors

Direct Target Engagement: Non-ATP Competitive Binding to PI3K and ERK1 vs. In-Class Analogs

Hirsutenone is distinguished from other diarylheptanoids by its unique non-ATP competitive binding mode to PI3K and ERK1, directly confirmed through in vitro kinase assays and pull-down experiments [1]. In a cellular model of adipogenesis (3T3-L1 preadipocytes), Hirsutenone (0-100 μM) dose-dependently attenuated lipid accumulation and decreased expression of PPARγ, a master regulator of adipogenesis. This mechanism is not a reported property of oregonin or hirsutanonol, which lack this direct kinase-targeting behavior [2].

Adipogenesis Obesity Kinase Inhibition

Prostate Cancer Cell Proliferation: Hirsutenone as a Direct Akt1/2 Inhibitor

Hirsutenone directly inhibits Akt1 and Akt2 kinase activity, a property not shared by oregonin or hirsutanonol. In vitro kinase assays confirmed that Hirsutenone binds directly to Akt1 and Akt2, attenuating the phosphorylation of mTOR, a downstream effector, without affecting Akt phosphorylation itself [1]. This direct targeting resulted in the suppression of both anchorage-dependent and independent growth of PC-3 and LNCaP human prostate cancer cells, with a concomitant strong induction of apoptotic cell death [2].

Prostate Cancer Akt Signaling Kinase Inhibitor

Validated Research Scenarios for Hirsutenone (41137-87-5) Based on Quantitative Evidence


Investigating NF-κB-Dependent Pathways in Prostate Cancer Progression and Chemoprevention

Based on direct comparative data showing Hirsutenone's superior NF-κB inhibitory and pro-apoptotic activity over oregonin and hirsutanonol in prostate cancer cells [1], this compound is a rational choice for studies dissecting NF-κB signaling in prostate cancer. The documented DNA demethylating effect adds an epigenetic dimension suitable for exploring mechanisms of cancer prevention and therapeutic resistance.

Elucidating Non-ATP Competitive Kinase Inhibition in Obesity and Metabolic Disease Models

Hirsutenone's unique, non-ATP competitive binding to PI3K and ERK1, as demonstrated in 3T3-L1 preadipocytes [2], makes it a valuable tool compound for researchers studying alternative kinase inhibition strategies. This scenario is particularly relevant for anti-adipogenesis studies and the development of interventions for obesity and related metabolic disorders where this mechanism of action is underexplored.

Developing Targeted Therapies for Inflammatory Skin Conditions (e.g., Atopic Dermatitis)

The compound's validated ability to inhibit COX-2 expression and PGE2 production in human keratinocytes at a defined concentration (12 μM) [3], coupled with its direct effects on Th2-related cytokines (IL-4, IL-5, IL-13) and eosinophil counts in in vivo models [4], supports its use in preclinical research for atopic dermatitis and other NF-κB-driven inflammatory dermatoses.

Exploring PKCα as a Therapeutic Target in Signal Transduction and Cancer

With an IC50 of 1.4 μg/mL against PKCα, Hirsutenone is 6.1-fold more potent than oregonin in the same assay [5]. This differential potency makes Hirsutenone the preferred diarylheptanoid for experimental models designed to probe PKCα-mediated cellular processes, including proliferation, differentiation, and apoptosis in cancer and other diseases.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for Hirsutenone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.